5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves regioselective heteroannelation in 2-(4-oxo-3,4-dihydro-2-quinazolinyl)acetonitriles to form 2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbonitriles . A convenient method has also been developed for the synthesis of 3-hetaryl-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-2,5-diones by the interaction of 4-chloro-2-hetaryl-3-oxobutyronitriles with substituted anthranilic acids .Scientific Research Applications
Bioconjugation and Hydrogel Formation
Interestingly, 5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde can be used in bioconjugation strategies. For instance, it serves as a key component in the synthesis of a PEG-tetrazine macromer. This macromer can undergo click reactions with norbornene-functionalized peptides, forming hydrogels suitable for 3D cell culture .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives, which share a similar structure, have shown a wide range of biological activities .
Biochemical Pathways
Similar compounds have been shown to exhibit antibacterial, antifungal, and antiviral activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
3-(hydroxymethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-7-8-5-6-14-10-4-2-1-3-9(10)12(16)13-11(8)14/h1-4,7,15H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHRKHULUQUUEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C(=O)N=C2C1=CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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